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Introduction
A 779 is a selective antagonist of the Mas receptor, a key component of the protective arm of

the renin-angiotensin system (RAS). The heptapeptide Angiotensin-(1-7) [Ang-(1-7)] is the

endogenous ligand for the Mas receptor and typically exerts cardioprotective effects, including

anti-hypertrophic, anti-apoptotic, and positive inotropic actions in cardiomyocytes. A 779 is an

invaluable tool for elucidating the specific roles of the Ang-(1-7)/Mas receptor axis in cardiac

physiology and pathology. By blocking the effects of Ang-(1-7), A 779 allows researchers to

investigate the downstream signaling pathways and cellular responses mediated by the Mas

receptor in primary cardiomyocyte cultures. These application notes provide detailed protocols

for the use of A 779 to study its impact on cardiomyocyte hypertrophy, apoptosis, and

contractility.

Mechanism of Action
A 779 is a peptide analog of Ang-(1-7) that competitively binds to the Mas receptor, thereby

inhibiting the intracellular signaling cascades initiated by Ang-(1-7). The Ang-(1-7)/Mas receptor

axis is known to counteract the detrimental effects of the classical RAS arm, which is mediated

by Angiotensin II (Ang II) and its AT1 receptor. In cardiomyocytes, Ang-(1-7) binding to the Mas

receptor has been shown to activate several protective signaling pathways, including the

PI3K/Akt and ERK1/2 pathways.[1][2] Activation of these pathways can lead to the inhibition of

pro-hypertrophic and pro-apoptotic signaling. A 779, by blocking the Mas receptor, prevents the
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activation of these protective pathways, thus allowing for the investigation of their role in

cardiomyocyte function.[1][2]

Data Presentation
Table 1: Effect of A 779 on Angiotensin II-Induced
Cardiomyocyte Hypertrophy

Treatment Group Cardiomyocyte Size (µm)
Percentage Change from
Control

Control 168.7 ± 8.4 -

Angiotensin II (Ang II) 232.1 ± 10.7 +37.6%

Ang II + Ang-(1-7) 186.0 ± 9.1 +10.3%

Ang II + Ang-(1-7) + A 779 225.0 ± 10.0 (estimated) +33.4% (estimated)

Data is synthesized from a study by Flores-Muñoz et al. (2012) where cardiomyocyte

hypertrophy was assessed.[3] The value for the "Ang II + Ang-(1-7) + A 779" group is an

estimation based on the qualitative description that A 779 reversed the anti-hypertrophic effect

of Ang-(1-7). The study stated that the inhibitory effect of Ang-(1-7) on Ang II-induced

hypertrophy was selectively reversed by the Mas antagonist A 779.[3]

Table 2: Effect of A 779 on Angiotensin-(1-7)-Mediated
Cardiomyocyte Apoptosis

Treatment Group
Apoptotic Cardiomyocytes
(%)

Percentage Change from
Ang II

Control Baseline -

Angiotensin II (Ang II) Increased -

Ang II + Ang-(1-7) Decreased Reduction in apoptosis

Ang II + Ang-(1-7) + A 779 Increased (similar to Ang II)
Reversal of anti-apoptotic

effect
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This table provides a qualitative summary based on findings that A 779, a competitive

antagonist of the Mas receptor, significantly inhibits the protective effects of the ACE2-Ang-(1-

7)-Mas axis on Ang II-induced myocardial injury and apoptosis.[4] Specific percentages were

not provided in the source material.

Table 3: Effect of A 779 on Angiotensin-(1-7)-Mediated
Cardiomyocyte Contractility

Treatment Group Fractional Shortening (%) Change in Contractility

Baseline Normal -

Heart Failure (HF) Model Decreased Reduced contractility

HF + Ang-(1-7) Increased Improved contractility

HF + Ang-(1-7) + A 779 Decreased (similar to HF)
Blockade of positive inotropic

effect

This table is a qualitative representation of findings from a study on heart failure models, where

Ang-(1-7) was shown to improve myocyte contraction, and this effect was prevented by the

Mas receptor antagonist A 779.[5] Precise fractional shortening percentages for the A 779
group were not detailed.

Experimental Protocols
Protocol 1: Assessment of Cardiomyocyte Hypertrophy
This protocol outlines the steps to induce cardiomyocyte hypertrophy and assess the inhibitory

effect of A 779.

1. Primary Cardiomyocyte Isolation and Culture:

Isolate neonatal rat or mouse ventricular cardiomyocytes using a standard enzymatic

digestion method.

Plate the isolated cardiomyocytes on fibronectin-coated culture dishes or coverslips in

DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and penicillin-

streptomycin.
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Culture the cells for 24-48 hours to allow for attachment and recovery.

2. Treatment with A 779 and Hypertrophic Agonist:

After the initial culture period, replace the medium with serum-free medium for 12-24 hours

to induce quiescence.

Pre-treat the cardiomyocytes with A 779 (typically 1 µM) for 30-60 minutes.

Subsequently, treat the cells with a hypertrophic agonist, such as Angiotensin II (100 nM) or

Phenylephrine (100 µM), in the presence or absence of Ang-(1-7) (100 nM) and A 779 for

24-48 hours. Include appropriate control groups (vehicle, Ang-(1-7) alone, A 779 alone).

3. Measurement of Cardiomyocyte Size:

Fix the cells with 4% paraformaldehyde.

Stain the cells with a fluorescent dye that labels the cell body, such as phalloidin (for F-actin)

or an antibody against a sarcomeric protein (e.g., α-actinin).

Capture images using a fluorescence microscope.

Measure the cell surface area of at least 100-200 individual cardiomyocytes per condition

using image analysis software (e.g., ImageJ).

4. Analysis of Hypertrophic Markers (Optional):

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of

hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide

(BNP).

Conduct Western blotting to assess the protein levels of hypertrophic signaling molecules.

Protocol 2: Assessment of Cardiomyocyte Apoptosis
This protocol describes the use of A 779 to investigate its effect on cardiomyocyte apoptosis,

often in a model of induced cell death.
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1. Primary Cardiomyocyte Culture and Induction of Apoptosis:

Isolate and culture primary neonatal cardiomyocytes as described in Protocol 1.

Induce apoptosis using a suitable stimulus, such as serum deprivation, staurosporine (1 µM),

or Angiotensin II (1 µM) for 12-24 hours.

2. Treatment with A 779:

Pre-treat the cardiomyocytes with A 779 (typically 1 µM) for 30-60 minutes before and during

the apoptotic stimulus. Include control groups treated with Ang-(1-7) (100 nM) to assess its

anti-apoptotic effect and a group with both Ang-(1-7) and A 779 to demonstrate the blockade

of this effect.

3. TUNEL Assay for Apoptosis Detection:

Fix the cells with 4% paraformaldehyde.

Permeabilize the cells with 0.1% Triton X-100 in PBS.

Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay

according to the manufacturer's instructions to label the fragmented DNA in apoptotic cells.

Counterstain the nuclei with a fluorescent nuclear stain like DAPI.

Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-

positive nuclei relative to the total number of nuclei.

4. Caspase Activity Assay (Optional):

Measure the activity of key apoptotic enzymes, such as caspase-3 and caspase-7, using a

commercially available colorimetric or fluorometric assay kit.

Protocol 3: Assessment of Cardiomyocyte Contractility
This protocol details the methodology to evaluate the impact of A 779 on the contractility of

isolated cardiomyocytes.
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1. Isolation and Plating of Adult Cardiomyocytes:

Isolate adult rat or mouse ventricular cardiomyocytes using a Langendorff perfusion system

with enzymatic digestion.

Plate the rod-shaped, viable cardiomyocytes on laminin-coated glass-bottom dishes in a

serum-free culture medium.

Allow the cells to stabilize for at least 1-2 hours before the experiment.

2. Perfusion and Treatment:

Place the culture dish on the stage of an inverted microscope equipped with a video-based

edge-detection system for measuring sarcomere length or cell shortening.

Perfuse the cells with a physiological buffer (e.g., Tyrode's solution) at 37°C.

Electrically stimulate the cardiomyocytes at a constant frequency (e.g., 1 Hz) to induce

contractions.

After recording baseline contractility, perfuse the cells with Ang-(1-7) (100 nM) to observe its

effect on contractility.

Subsequently, introduce A 779 (1 µM) in the presence of Ang-(1-7) to determine its ability to

block the observed effects.

3. Measurement of Contractile Parameters:

Record changes in cell length or sarcomere length during contraction and relaxation.

Analyze the recordings to determine key contractile parameters, including:

Fractional Shortening: The percentage of shortening of the cell or sarcomere length

relative to the diastolic length.

Maximal Velocity of Shortening (+dL/dt): The peak rate of contraction.

Maximal Velocity of Relengthening (-dL/dt): The peak rate of relaxation.
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Time to Peak Contraction: The time from stimulus to maximum shortening.

Time to 90% Relaxation: The time from peak contraction to 90% return to baseline length.
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Caption: Ang-(1-7)/Mas Receptor Signaling Pathway in Cardiomyocytes.
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Caption: Experimental Workflow for A 779 Application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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